4-Bromo-2-fluoro-3-methylaniline

Descripción general

Descripción

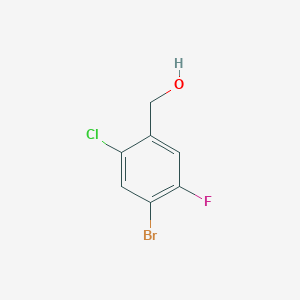

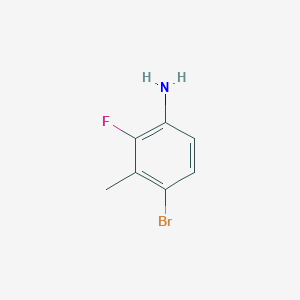

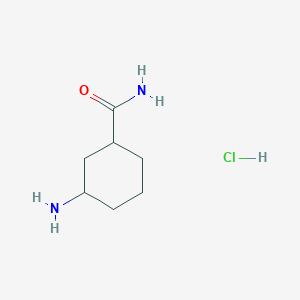

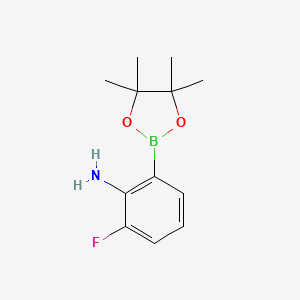

4-Bromo-2-fluoro-3-methylaniline is a chemical compound with the molecular formula C7H7BrFN. It is a solid substance that is stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The linear formula of 4-Bromo-2-fluoro-3-methylaniline is C7H7BrFN . This indicates that the molecule consists of seven carbon atoms, seven hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-fluoro-3-methylaniline are not detailed in the retrieved data, anilines in general can undergo a variety of reactions. These include cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-3-methylaniline is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature . The molecular weight of this compound is 204.04 .Aplicaciones Científicas De Investigación

Liver Metabolism Study

Research by Boeren et al. (1992) investigated the rat liver microsomal metabolism of 2-halogenated 4-methylanilines, including 2-fluoro-, 2-chloro-, and 2-bromo-4-methylaniline. The study identified metabolites from side-chain C-hydroxylation and N-hydroxylation. The findings suggest an influence of the type of halogen substituent on the rate of microsomal metabolism, highlighting the biological interactions of such compounds (Boeren et al., 1992).

Synthesis of Heat and Pressure-Sensitive Dyes

A study by Xie et al. (2020) explored the synthesis of 4-bromo-3-methylanisole, closely related to 4-Bromo-2-fluoro-3-methylaniline, for manufacturing thermal papers. They developed a continuous homogeneous bromination technology in a modular microreaction system, achieving high-selective mono-bromination of 3-methylanisole. This methodology offers insights into efficient synthesis processes for related compounds (Xie et al., 2020).

Study on SNAr Reactions

Onyido and Hirst (1991) examined the influence of steric and electronic effects on the SNAr (nucleophilic aromatic substitution) reactions, including compounds like 1-bromo-2-fluoro-3,5-dinitrobenzenes, which share structural similarities with 4-Bromo-2-fluoro-3-methylaniline. This research provides valuable insights into the chemical reactivity of such halogenated aromatic compounds (Onyido & Hirst, 1991).

Exploration of Non-Linear Optical Properties

Rizwan et al. (2021) investigated the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs and explored their non-linear optical properties. The study involved density functional theory investigations on different synthesized analogues to determine their structural characteristics, which could be relevant for compounds like 4-Bromo-2-fluoro-3-methylaniline (Rizwan et al., 2021).

Synthesis of Biphenyl Carboxylic Acid Derivative

Ennis et al. (1999) conducted a study involving the reaction of 4-bromo-3-methylaniline with other compounds to synthesize a biphenyl carboxylic acid derivative. This study illustrates the practical applications of bromo-methylanilines in synthesizing complex organic molecules (Ennis et al., 1999).

Safety And Hazards

Safety information for 4-Bromo-2-fluoro-3-methylaniline indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCXMVREXQEQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-3-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

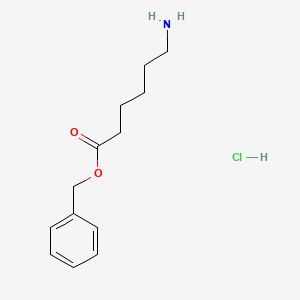

![N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1374333.png)